molecular formula C8H9BrO B150930 2-(Bromomethyl)benzyl alcohol CAS No. 74785-02-7

2-(Bromomethyl)benzyl alcohol

Cat. No. B150930
CAS RN: 74785-02-7
M. Wt: 201.06 g/mol
InChI Key: JDBQNNKIOFSPOA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzyl alcohol is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a bromomethyl group attached to a benzyl alcohol moiety. This structure allows it to participate in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 2-(bromomethyl)benzyl alcohol has been explored in several studies. For instance, the synthesis of 2-aryl-1,2-dihydrophthalazines has been achieved by reacting 2-(bromomethyl)benzaldehydes with arylhydrazines, using potassium carbonate as a base and iron(III) chloride as a catalyst in acetonitrile at 100°C, yielding products in the range of 60 to 91% . Another study reports the synthesis of biologically active compounds starting from a related bromomethyl-substituted phenol, demonstrating the utility of bromomethyl groups in complex molecule construction . Additionally, the synthesis of 2-(bromomethyl) benzoic acid has been performed using 2-methylbenzoic acid and bromine, employing free radical reactions initiated by light or azobisisobutyronitrile (AIBN) .

Molecular Structure Analysis

The molecular structure of compounds derived from 2-(bromomethyl)benzyl alcohol has been elucidated using various spectroscopic techniques. For example, the conformation and structure of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines were established using 1H-NMR, IR spectroscopy, and single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding . Similarly, the geometrical structure and electronic properties of a bromomethyl-benzanthrone derivative were investigated both theoretically and experimentally, highlighting the influence of the bromomethyl group on the molecule's absorption and fluorescence properties .

Chemical Reactions Analysis

The bromomethyl group in 2-(bromomethyl)benzyl alcohol derivatives is highly reactive and can participate in various chemical transformations. For instance, the catalyst-free polymerization of 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol resulted in a high yield of a conjugated polymer with interesting optical and electrochemical properties . Moreover, the conversion of benzylic alcohols into dibrominated compounds has been facilitated by KHSO4 under solvent-free conditions, showcasing the reactivity of the bromomethyl group in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(bromomethyl)benzyl alcohol derivatives are influenced by the presence of the bromomethyl group. For example, the polymer derived from the reaction with 2-ethynylpyridine exhibited a maximum absorption peak at 457 nm and a band gap of 2.15 eV, indicating its potential in optoelectronic applications . The separation and determination of diastereoisomers of a bromomethyl-containing compound were efficiently achieved using supercritical fluid chromatography, demonstrating the compound's amenability to analytical techniques .

Scientific Research Applications

Polymerization and Material Science

2-(Bromomethyl)benzyl alcohol plays a significant role in the synthesis of polymers. In one study, it was used for the catalyst-free polymerization of 2-ethynylpyridine, resulting in a high yield of polymer with specific structural and electronic properties (Lim et al., 2018). This indicates its potential use in creating materials with unique properties for various applications.

Chemical Synthesis and Organic Chemistry

2-(Bromomethyl)benzyl alcohol has been instrumental in the development of new methods in organic chemistry. For instance, a study demonstrated its use in the efficient synthesis of benzyl ethers, highlighting its versatility in chemical transformations (Poon & Dudley, 2006). Additionally, it has been employed in the synthesis of polymers with controlled molecular architecture, such as dendritic macromolecules (Hawker & Fréchet, 1990), indicating its role in creating highly structured and functional materials.

Catalysis and Chemical Reactions

This compound has also been used in studies exploring catalytic processes. For instance, its derivatives have been involved in the selective oxidation of alcohols in various catalytic systems (Chan-Thaw et al., 2018). These studies help in understanding and developing new catalysts for industrial and pharmaceutical applications.

Biotechnology and Bioengineering

In the field of biotechnology, 2-(Bromomethyl)benzyl alcohol is used in developing new biosynthesis pathways. For example, it has been used in engineering Escherichia coli for renewable benzyl alcohol production, showcasing its potential in sustainable chemical production processes (Pugh et al., 2015).

Environmental Science and Photocatalysis

Furthermore, its derivatives have been studied for their role in environmental science, particularly in photocatalytic processes. Research has investigated the photodegradation of halosubstituted benzyl alcohols on semiconductor particles (Wissiak et al., 2000), which is crucial for understanding and developing methods for environmental remediation.

Safety And Hazards

2-(Bromomethyl)benzyl alcohol is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Dam. - Eye Dam. 1 - Skin Corr. 1B - Skin Sens. 1 . It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . It is also very toxic to aquatic life .

properties

IUPAC Name

[2-(bromomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBQNNKIOFSPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449243
Record name 2-(Bromomethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)benzyl alcohol

CAS RN

74785-02-7
Record name 2-(Bromomethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)benzyl alcohol
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Synthesis routes and methods I

Procedure details

A mixture of 1.2 benzenedimethanol (1.41 g, 10 mmol), carbontetrabromide (3.648 g, 11 mmol), triphenylphosphine (2.885 g, 11 mmol) in dry methylene chloride (50 ml) was stirred at rt over 2 days under argon. The solvent was removed under reduced pressure and the residue chromotographed (flash silica gel, 1:1 t-butyl methyl ether: hexanes) to afford the title compound as a white solid. (0.99 g, 49%)
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1.41 g
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3.648 g
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2.885 g
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1M BBr3 in CH2Cl2 (49.2 mL, 49.2 mmol) cooled at 0° C. was added dropwise over 45 minutes a solution of phthalan (17.40 g, 142.6 mmol) in CH2Cl2 (30 mL). After the addition, the mixture was heated to reflux (oil bath) for 1 hour, then cooled to room temperature and quenched with water (50 mL). The mixture was washed with H2O (100 mL), 50% saturated NaHCO3 (100 mL), H2O (100 mL), brine, dried (MgSO4) and concentrated in vacuo to give a brownish solid, which was crystallized from EtOAc/hexane to afford 16.442 g of the title compound of this step as a light yellow crystalline compound. The mother liquor was concentrated and the residue crystallized (EtOAc/hexane) to yield an additional 6.30 g of the title compound of this step (total amount of product: 22.742 g, 80% yield).
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49.2 mL
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17.4 g
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30 mL
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Bromomethyl)benzyl alcohol
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2-(Bromomethyl)benzyl alcohol
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2-(Bromomethyl)benzyl alcohol
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2-(Bromomethyl)benzyl alcohol
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Reactant of Route 6
2-(Bromomethyl)benzyl alcohol

Citations

For This Compound
9
Citations
KT Lim, J Park, TK Son, SH Jin… - Molecular Crystals and …, 2018 - Taylor & Francis
The catalyst-free polymerization of 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol proceeded well to give a high yield of polymer (91%). The structural analysis of resulting …
Number of citations: 4 www.tandfonline.com
YS Lin, A Yamamoto - Bulletin of the Chemical Society of Japan, 1998 - journal.csj.jp
Carbonylation of benzyl alcohol, benzyl formate, dibenzyl ether, and benzyl phenylacetate catalyzed by palladium complexes and promoted by hydrogen iodide gives phenylacetic acid …
Number of citations: 42 www.journal.csj.jp
MS McCready, RJ Puddephatt - ACS omega, 2018 - ACS Publications
The reaction of [PtMe 2 (6-dppd)], 1, where 6-dppd is a 1,4-bis(2-pyridyl)pyridazine derivative, with bromoalkanes BrCH 2 R, having a hydrogen-bond donor group R, gave the …
Number of citations: 9 pubs.acs.org
A Abo-Amer, PD Boyle, RJ Puddephatt - Journal of Organometallic …, 2014 - Elsevier
The oxidative addition of alkyl bromides, RBr, to the dimethylplatinum(II) complex [PtMe 2 (bpox)], 1, bpox = 2,5-bis(2-pyridyl)-1,3,4-oxadiazole gave the corresponding organoplatinum(…
Number of citations: 6 www.sciencedirect.com
W Kirmse, K Kund - The Journal of Organic Chemistry, 1990 - ACS Publications
[2-(Hydroxymethyl) phenyl] carbene (4),[2-(hydroxymethyl) phenyl] phenylcarbene (19), and^-^-hydroxy-ethyl) phenyl] carbene (30) have been generated by photolysis of …
Number of citations: 49 pubs.acs.org
L Ge, C Xu, H Feng, H Jiang, X Li, Y Lu, Z Sun… - Journal of Analytical and …, 2023 - Elsevier
Pyrolysis is an effective method for recycling waste wind turbine blades. However, there have been few studies on the pyrolysis mechanism of the basic components of blade composites…
Number of citations: 6 www.sciencedirect.com
PJ Borah, R Sarma - Indian Journal of Natural Products and …, 2022 - op.niscpr.res.in
Aristolochia assamica D. Borah & TV Do, is an ethnomedicinal plant and a new record to Indian flora. Through this study, the presence or absence of secondary metabolites was …
Number of citations: 2 op.niscpr.res.in
Y Takeuchi, K Sakagawa, M Kubo… - Chemical and …, 1986 - jstage.jst.go.jp
The synthesis of sulfides from alcohols and benzoxazoline-2-thione (I) was studied to establish its generality and the mechanism of the reaction. A one-flask synthesis of sulfides from …
Number of citations: 8 www.jstage.jst.go.jp
K Komaba, M Otaki, R Kumai, S Nimori… - Journal of Materials …, 2023 - Springer
Two types of disubstituted polyacetylenes were synthesized and these polyacetylenes exhibited both liquid crystallinity and luminescence. First, a simple disubstituted polyacetylene …
Number of citations: 2 link.springer.com

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